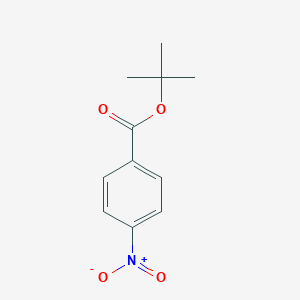

Tert-butyl 4-nitrobenzoate

Übersicht

Beschreibung

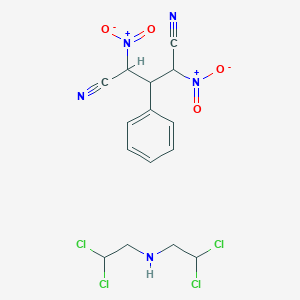

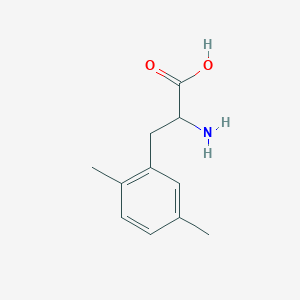

Tert-butyl 4-nitrobenzoate is a chemical compound with the linear formula C11H13NO4 . It has a molecular weight of 223.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Tert-butyl 4-nitrobenzoate can be used as an allylic oxidation agent for the synthesis of nitroarenes through bond cleavage . The nitrogen atoms in the tert-butyl group are crucial for this reaction, which can also be catalyzed by a variety of metal complexes .Molecular Structure Analysis

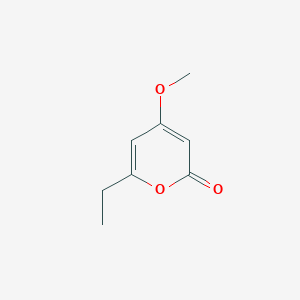

The InChI code for Tert-butyl 4-nitrobenzoate is 1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 . This indicates that the compound has a specific arrangement of atoms and bonds.Chemical Reactions Analysis

Tert-butyl 4-nitrobenzoate is involved in various chemical reactions. For instance, it is used as an allylic oxidation agent in the synthesis of nitroarenes through bond cleavage . The nitrogen atoms in the tert-butyl group are crucial for this reaction .Physical And Chemical Properties Analysis

Tert-butyl 4-nitrobenzoate is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Application Summary

Tert-butyl 4-nitrobenzoate is used in the synthesis of N-tert-butyl amides . These compounds have wide applications in organic synthesis and drug synthesis . A lot of drug molecules containing N-tert-butyl amide functionality have been explored to cure various diseases .

Method of Application

An efficient, mild, and inexpensive synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate is catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 hours .

Results or Outcomes

The synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate resulted in high yields. The reaction with aryl nitriles resulted in N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also produced the N-tert-butyl amides in 83–91% yields after 5 hours .

Synthesis of Antifolate and PSN-357

Application Summary

Tert-butyl 4-aminobenzoate, which can be synthesized from tert-butyl 4-nitrobenzoate, is used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357 . Antifolates are a type of drug that inhibit the function of folic acid, and are used in cancer treatment . PSN-357 is a glycogen phosphorylase inhibitor used for the treatment of diabetes .

Method of Application

The specific method of application would depend on the specific synthesis process being used. However, it generally involves the reduction of tert-butyl 4-nitrobenzoate to tert-butyl 4-aminobenzoate, which can then be used in further reactions to synthesize the desired compounds .

Results or Outcomes

The use of tert-butyl 4-aminobenzoate in the synthesis of antifolate and PSN-357 has been successful, contributing to the development of these important drugs .

Nitration of Organic Compounds

Application Summary

Tert-butyl nitrite (TBN), which can be synthesized from tert-butyl 4-nitrobenzoate, has been used in the nitration of various organic compounds . This includes the nitration of alkanes, alkenes, alkynes, and aromatic compounds .

Method of Application

The specific method of application would depend on the specific nitration process being used. However, it generally involves the reaction of the organic compound with TBN, resulting in the nitration of the compound .

Results or Outcomes

The use of TBN in the nitration of organic compounds has been successful, contributing to the development of a wide range of nitrated organic compounds .

Synthesis of N-tert-butyl Amides

Application Summary

Tert-butyl 4-nitrobenzoate is used in the synthesis of N-tert-butyl amides . These compounds have wide applications in organic synthesis and drug synthesis . Especially, a lot of drug molecules containing N-tert-butyl amide functionality have been explored to cure various diseases .

Method of Application

The synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate is catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour .

Results or Outcomes

The synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate resulted in high yields. The reaction with aryl nitriles resulted in N-tert-butyl amides in 87–97% yields after 1 hour .

Safety And Hazards

Zukünftige Richtungen

Tert-butyl 4-nitrobenzoate can be used for the synthesis of nitroarenes through bond cleavage . This suggests potential future directions in the field of organic synthesis, particularly in the synthesis of nitroarenes .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

Eigenschaften

IUPAC Name |

tert-butyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMFDTHMUXRMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300482 | |

| Record name | tert-butyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-nitrobenzoate | |

CAS RN |

19756-72-0 | |

| Record name | 19756-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)